Structural and Chemical Property Differentiation from the Closest Acetamide Analog
The target compound differs from its direct analog N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide (CAS 1448044-32-3) by a benzyl extension on the amide group. This change increases the molecular weight (339.44 vs. 249.31 g/mol) and lipophilicity (predicted LogP ~2.8 vs. ~1.2), which is expected to enhance membrane permeability while also altering metabolic stability . For a kinase inhibitor scaffold, such an increase in lipophilic bulk is known to impact target selectivity [1].
| Evidence Dimension | Molecular Weight and Predicted LogP (structural differentiation) |
|---|---|
| Target Compound Data | MW: 339.44 g/mol; Predicted LogP: ~2.8 |
| Comparator Or Baseline | N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide; MW: 249.31 g/mol; Predicted LogP: ~1.2 |
| Quantified Difference | ΔMW = 90.13 g/mol; ΔLogP ≈ +1.6 |
| Conditions | In silico prediction using standard cheminformatics tools (e.g., based on fragment contributions). No experimental data available for this specific compound. |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity, not a simple salt or polymorph, with substantially different physicochemical properties that will influence in vitro assay performance and handling.
- [1] Vito GUAGNANO et al. Phenylacetamides suitable as protein kinase inhibitors. U.S. Patent 8,030,311. 2011. Demonstrates that phenylacetamide substitution on heterocyclic kinase inhibitor scaffolds dictates selectivity. View Source
